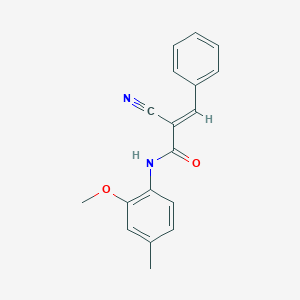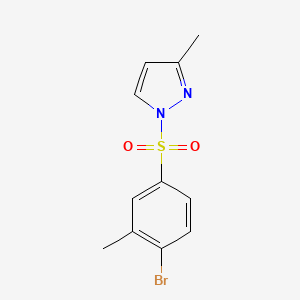![molecular formula C16H16ClNO7S B2425023 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 721893-22-7](/img/structure/B2425023.png)
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C16H16ClNO7S and its molecular weight is 401.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemiluminescence and Stability
The compound contributes to the field of chemiluminescence and stability. Sulfanyl-substituted bicyclic dioxetanes, which are structurally related to 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, have been studied for their base-induced chemiluminescence. These compounds, after undergoing singlet oxygenation, exhibit stability at room temperature and emit light upon decomposition, indicating potential applications in chemical sensing and luminescence-based assays (Watanabe et al., 2010).
Environmental Monitoring and Pesticide Residue Analysis
Chloromethoxybenzoic acid (CBA) derivatives, closely related to the compound , are active ingredients in many pesticides. The persistence of these compounds in the environment and their resistance to degradation by soil microorganisms make the monitoring of their residues crucial for environmental protection. Research emphasizes the development of sensitive methods for detecting CBA derivatives in environmental samples, which is vital for ensuring ecological safety (Maga et al., 2021).
Medicinal Chemistry and Drug Development
In medicinal chemistry, sulfamates are significant due to their roles in drug development. A compound structurally related to this compound was studied for its potential in creating stable sulfamates. The stability of these compounds against various conditions makes them suitable for multi-step synthesis in drug development, highlighting their importance in the synthesis of phenolic O-sulfamates (Reuillon et al., 2012).
Antimicrobial Research
Compounds with structural similarity to this compound have been synthesized and characterized for their antimicrobial properties. Studies show their effectiveness against various bacterial and fungal strains, providing insights into the development of new antimicrobial agents (Krátký et al., 2012).
Antioxidant and Antiradicalic Properties
Research into phenolic derivatives, which include structures related to the compound of interest, reveals significant antioxidant and radical scavenging properties. These findings are critical in understanding the role of these compounds in preventing oxidative stress and may contribute to the development of health supplements and pharmaceuticals with antioxidant capabilities (Kucukoglu & Nadaroğlu, 2014).
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO7S/c1-23-12-5-4-9(16(19)20)6-15(12)26(21,22)18-11-7-10(17)13(24-2)8-14(11)25-3/h4-8,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBDISMDAOVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
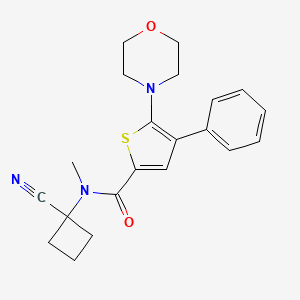
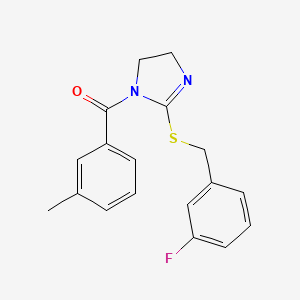

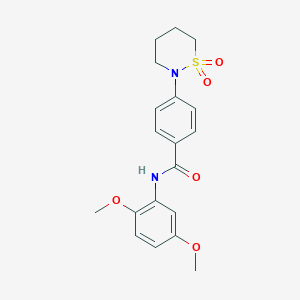

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)

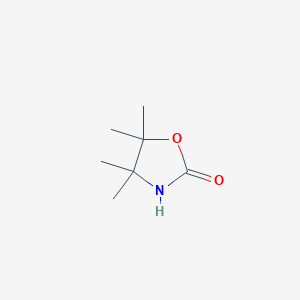
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
